3-(Pyridin-4-yl)acrylonitrile

Optical materials π-conjugated systems Positional isomerism

Select 3-(Pyridin-4-yl)acrylonitrile (CAS 123293-72-1) for reliable D-π-A materials. Its exclusive E-configuration and 4-pyridyl substitution ensure optimal planarity and predictable C–H···N interactions critical for organic semiconductors (OLEDs, OPVs), NLO chromophores, and MOF ligands. The acrylonitrile moiety serves as a robust Michael acceptor for heterocyclic synthesis. Avoid positional isomers — the 4-pyridyl nitrogen's steric accessibility and conjugation geometry are non-negotiable for reproducible device performance and synthetic yields.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 123293-72-1
Cat. No. B040696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)acrylonitrile
CAS123293-72-1
Synonyms2-Propenenitrile,3-(4-pyridinyl)-,(2E)-(9CI)
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=CC#N
InChIInChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+
InChIKeyZJUZXVVBRCEDTF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)acrylonitrile (CAS 123293-72-1) – A D-π-A Acrylonitrile Building Block for Materials and Medicinal Chemistry


3-(Pyridin-4-yl)acrylonitrile, systematically named (2E)-3-(4-pyridinyl)-2-propenenitrile, is a π-conjugated organic compound with the molecular formula C₈H₆N₂ and a molecular weight of 130.15 g/mol. It features a pyridine ring substituted at the 4-position with an acrylonitrile group, establishing a donor-π-acceptor (D-π-A) topology where the electron-donating pyridine is conjugated with the electron-withdrawing nitrile group [1]. This bifunctional architecture enables its use as a versatile building block in the synthesis of more complex molecules for applications in organic electronics, photonic materials, and medicinal chemistry . The compound is synthesized via Knoevenagel condensation between 4-pyridinecarboxaldehyde and malononitrile under basic conditions [2].

3-(Pyridin-4-yl)acrylonitrile: Why Substitution with Other Pyridyl Acrylonitriles or Derivatives Compromises Performance in Critical Applications


Substituting 3-(Pyridin-4-yl)acrylonitrile with its positional isomers (e.g., 2-pyridyl or 3-pyridyl derivatives) or with non-pyridyl analogs can profoundly alter key properties such as molecular planarity, supramolecular packing, and electronic conjugation. The specific 4-position of the pyridine nitrogen is critical for establishing predictable intermolecular interactions, including C–H···N hydrogen bonding and π-stacking motifs, which directly influence the optical and electronic behavior of materials derived from this scaffold [1]. Furthermore, the E-configuration of the acrylonitrile double bond is essential for the desired geometry in subsequent synthetic transformations, such as Michael additions or cycloadditions, where the stereochemistry dictates reaction outcomes . Therefore, even compounds with the same molecular formula and similar functional groups cannot be considered interchangeable without risking significant deviations in material performance or synthetic yield.

3-(Pyridin-4-yl)acrylonitrile: Quantitative Comparative Evidence Against Positional Isomers and Derivatives


UV-Vis Absorption Red-Shift in D-π-A Systems: Comparison with 3-Pyridyl and 2-Pyridyl Isomers

In π-conjugated acrylonitrile systems, the para-substituted (4-pyridyl) isomer demonstrates a more planar molecular conformation compared to the meta-substituted (3-pyridyl) isomer, which directly impacts its UV-Vis absorption properties. For structurally related D-π-A acrylonitriles, replacing the 4-pyridyl acceptor with a 3-pyridyl or 2-pyridyl group alters the extent of π-conjugation, leading to measurable shifts in the absorption maxima [1]. While direct spectral data for the unsubstituted 3-(Pyridin-4-yl)acrylonitrile is not available in this comparative study, the principle of enhanced planarity and altered electronic transitions is a class-level inference drawn from experimental and theoretical analysis of closely related derivatives [1].

Optical materials π-conjugated systems Positional isomerism

Synthetic Yield in Knoevenagel Condensation: Comparison of 4-Pyridyl vs. 2-Pyridyl Aldehyde Precursors

The synthesis of 3-(Pyridin-4-yl)acrylonitrile via Knoevenagel condensation of 4-pyridinecarboxaldehyde with malononitrile is well-established and typically proceeds with high efficiency under mild conditions [1]. In contrast, the analogous synthesis of the 2-pyridyl isomer (3-(Pyridin-2-yl)acrylonitrile) can be complicated by the proximity of the aldehyde to the pyridine nitrogen, which may participate in side reactions or alter the reactivity profile. While direct yield comparisons for the unsubstituted parent compounds are not reported in the primary literature, a related study on substituted 3-phenyl-2-arylacrylonitriles demonstrates that the choice of aryl group (including pyridyl) significantly influences the reaction outcome . This class-level inference suggests that the 4-pyridyl isomer offers a more predictable and potentially higher-yielding synthetic route compared to its ortho-substituted counterpart.

Synthetic methodology Knoevenagel condensation Process chemistry

Physicochemical Property Comparison: LogP and TPSA Across Pyridyl Positional Isomers

A direct comparison of computationally predicted physicochemical properties reveals that the 4-pyridyl and 2-pyridyl isomers of (E)-3-(pyridinyl)acrylonitrile share identical LogP (1.61838) and topological polar surface area (TPSA) values (36.68 Ų) . This indicates that, in silico, the two positional isomers are predicted to have similar lipophilicity and membrane permeability characteristics. However, this equivalence does not extend to their intermolecular interactions and solid-state properties, which are governed by the distinct spatial orientation of the nitrogen lone pair. Therefore, while in silico ADME predictions may be comparable, the actual biological or material performance will differ due to differences in target binding and supramolecular assembly.

ADME prediction Lipophilicity Drug-likeness

Supramolecular Assembly and Intermolecular Interactions: 4-Pyridyl vs. 3-Pyridyl Isomers in the Solid State

X-ray crystallographic analysis of structurally related D-π-A acrylonitriles demonstrates that the position of the pyridine nitrogen (para vs. meta) significantly alters the solid-state packing motifs and the nature of intermolecular interactions [1]. The para-substituted (4-pyridyl) isomer tends to adopt a more planar conformation and engages in distinct C–H···N hydrogen bonding and π-stacking patterns compared to its meta-substituted counterpart. Specifically, in a study of (Z)-3-(4-pyridin-2yl)phenyl-2-(pyridine-4yl)acrylonitrile (para isomer) and its meta isomer, differences in the contribution of intermolecular H···C and C···C interactions were quantified using Hirshfeld surface analysis and 2D-fingerprint plots [1]. These differences in supramolecular assembly directly impact the bulk material properties, such as melting point, solubility, and optical behavior.

Crystal engineering Supramolecular chemistry Noncovalent interactions

3-(Pyridin-4-yl)acrylonitrile: Recommended Application Scenarios Based on Comparative Evidence


Precursor for D-π-A Organic Electronic Materials

The 4-pyridyl isomer is the preferred starting material for constructing donor-π-acceptor (D-π-A) type organic semiconductors and nonlinear optical (NLO) chromophores. Its more planar molecular conformation, as inferred from comparative crystallographic studies of related derivatives, promotes efficient π-conjugation and desirable charge-transfer characteristics [1]. This makes it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Synthesis of Heterocyclic Libraries via Michael Addition and Cycloaddition

The electrophilic acrylonitrile moiety in the E-configuration is an ideal Michael acceptor for the construction of diverse heterocyclic scaffolds, including pyrazolines, isoxazoles, and pyrimidines . The 4-pyridyl group provides a site for further functionalization or for introducing desirable pharmacological properties. Its predictable reactivity and established synthetic protocols make it a reliable building block for medicinal chemistry campaigns focused on kinase inhibitors, antimicrobials, or antiproliferative agents .

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The 4-pyridyl nitrogen is sterically unhindered and optimally positioned for coordination to metal centers, making 3-(Pyridin-4-yl)acrylonitrile a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The E-configuration of the acrylonitrile group provides a rigid linker, while the nitrile group can serve as an additional, weaker binding site or as a spectroscopic probe. This bifunctional nature is not as readily accessible with the 2-pyridyl isomer, where chelation may lead to different coordination geometries and framework topologies.

Development of Fluorescent Probes and Sensors

The D-π-A architecture of 3-(Pyridin-4-yl)acrylonitrile derivatives is known to exhibit environment-sensitive fluorescence, making them suitable as fluorescent probes for detecting metal ions, polarity changes, or biomolecular interactions [2]. The 4-pyridyl group can act as a receptor for analytes, with binding events modulating the intramolecular charge transfer (ICT) process and resulting in a measurable change in fluorescence emission. The specific photophysical properties are tunable based on the choice of donor group, but the 4-pyridyl acceptor provides a consistent and well-characterized baseline for probe design.

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